

# IMM-01: A Comparative Analysis Against Standard-of-Care Treatments in Oncology

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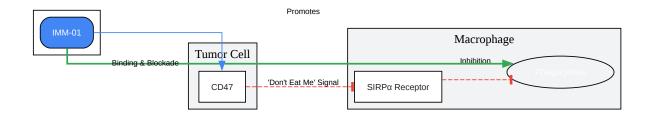
This guide provides an objective comparison of the performance of **IMM-01**, an investigational SIRPα-Fc fusion protein, against current standard-of-care (SoC) treatments for relapsed or refractory (R/R) lymphomas and advanced solid tumors. The information is compiled from publicly available clinical trial data and is intended to inform the research and drug development community.

# Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity

**IMM-01** is a recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ ) IgG1 fusion protein. Its primary mechanism of action involves blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and the SIRP $\alpha$  receptor on macrophages.[1][2][3] [4] By inhibiting this checkpoint, **IMM-01** enhances the phagocytosis of tumor cells by macrophages. This action not only directly eliminates cancer cells but also facilitates the presentation of tumor antigens to T-cells, thereby stimulating a broader, adaptive anti-tumor immune response.[1][2][3] This dual mechanism holds the potential to augment both innate and adaptive immunity against tumors.[2][3]

A key feature of **IMM-01** is its weak binding to human erythrocytes, which is designed to prevent the severe hemolysis that can be a significant side effect of some anti-CD47 monoclonal antibodies.[1][2]





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**Caption: IMM-01** blocks the CD47-SIRPα inhibitory signaling pathway.

#### Performance of IMM-01 in Clinical Trials

**IMM-01** has been evaluated in early-phase clinical trials as both a monotherapy and in combination with other anti-cancer agents, demonstrating promising anti-tumor activity and a manageable safety profile.

### IMM-01 Monotherapy in Relapsed/Refractory Lymphoma

A first-in-human Phase I study (ChiCTR1900024904) enrolled 14 patients with various R/R lymphomas who had failed standard therapies. The study showed encouraging preliminary efficacy.[1]

#### **IMM-01** in Combination with Tislelizumab

The IMM01-04 study (Phase 1b/2 and Phase 2) evaluated **IMM-01** in combination with tislelizumab, an anti-PD-1 antibody.

- Advanced Solid Tumors (Phase 1b): In a cohort of 14 heavily pre-treated patients (median of 4 prior therapies), the combination showed preliminary anti-tumor activity. Notably, 92.9% of these patients had previously received anti-PD-1/L1 treatment.[2][3][5]
- R/R Classical Hodgkin Lymphoma (Phase 2): A dedicated cohort of 33 cHL patients who had failed prior anti-PD-1 treatment was enrolled. The combination demonstrated a robust anti-tumor effect in this difficult-to-treat population.[4][6]



## Comparative Analysis: IMM-01 vs. Standard-of-Care

The following tables summarize the performance of **IMM-01** and relevant standard-of-care treatments in similar patient populations.

# Table 1: Relapsed/Refractory Classical Hodgkin Lymphoma (Post Anti-PD-1 Failure)



Treatmen t Regimen	Trial	Patient Populatio n	ORR	CR	PFS	Key Adverse Events (Grade ≥3)
IMM-01 + Tislelizuma b	IMM01-04 (Phase 2)	R/R cHL, failed prior anti-PD-1 (n=32)	65.6%	18.8%	6-month rate: 68.7%	Lymphocyt e count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%)[4] [6]
Brentuxima b Vedotin	KEYNOTE- 204	R/R cHL, post-ASCT or ASCT- ineligible (n=153)	54.2%	N/A	Median: 8.3 months	Neutropeni a, peripheral sensory neuropathy .[7][8]
Pembrolizu mab	KEYNOTE- 204	R/R cHL, post-ASCT or ASCT- ineligible (n=151)	65.6%	24.5%	Median: 13.2 months	Hypothyroi dism, pyrexia, pruritus.[7]

Note: The patient populations are not identical, making direct cross-trial comparisons challenging. The **IMM-01** cohort specifically enrolled patients who had failed prior anti-PD-1 therapy, a particularly challenging subset.



(Rituximab

Lenalidomi

de)

Table 2: Relapsed/Refractory Follicular Lymphoma Key **Treatmen Patient** Adverse t Trial **Populatio ORR CR PFS Events** Regimen (Grade n ≥3) Thrombocy topenia, R/R neutropeni IMM-01 Phase 1 Lymphoma 100% (in 1 100% (in 1 a, pyrexia, (ChiCTR19 N/A Monothera (1 FL patient) patient) anemia 00024904) ру patient) (mostly Grade 1/2). [1] Cytokine release R/R FL syndrome, **EPCORE** 16-month **Epcoritama** after ≥1 neutropeni FL-1 95% 83%  $b + R^2$ prior line rate: 85.5% a, anemia, (Phase 3) (n=243)thrombocyt openia.[9] [10]  $\mathbb{R}^2$ 

Note: **IMM-01** data is from a single patient in a Phase 1 trial and should be interpreted with caution.

79%

R/R FL

after ≥1

prior line

(n=245)

**EPCORE** 

(Phase 3)

FL-1

# Table 3: Advanced Solid Tumors (Heavily Pre-treated, Post Anti-PD-1)

50%

Neutropeni

diarrhea.[9]

a, rash,

[10]

16-month

rate: 40.2%



Treatmen t Regimen	Trial	Patient Populatio n	ORR	PR	SD	Key Adverse Events (Grade ≥3)
IMM-01 + Tislelizuma b	IMM01-04 (Phase 1b)	Advanced Solid Tumors, median 4 prior therapies (n=14)	7.1%	7.1% (1 NSCLC pt)	21.4%	Lymphocyt e count decreased (21.4%), WBC decreased (14.3%), Platelet count decreased (14.3%).[2] [3][5]
Standard of Care (SoC)	Various	Post- immunothe rapy advanced solid tumors	Generally low, often single digits	Varies	Varies	Dependent on agent (e.g., chemother apy-related toxicities).

Note: Efficacy of SoC in such a heavily pre-treated, post-immunotherapy population is generally poor, with limited data from dedicated prospective trials. The **IMM-01** data, while preliminary, suggests potential activity in this high-unmet-need setting.

### **Experimental Protocols**

Detailed protocols for the **IMM-01** trials are registered under clinical trial identifiers ChiCTR1900024904, chictr20220791, and NCT05833984. The general workflow for these studies is outlined below.

## **Key Methodologies from IMM-01 Clinical Trials**

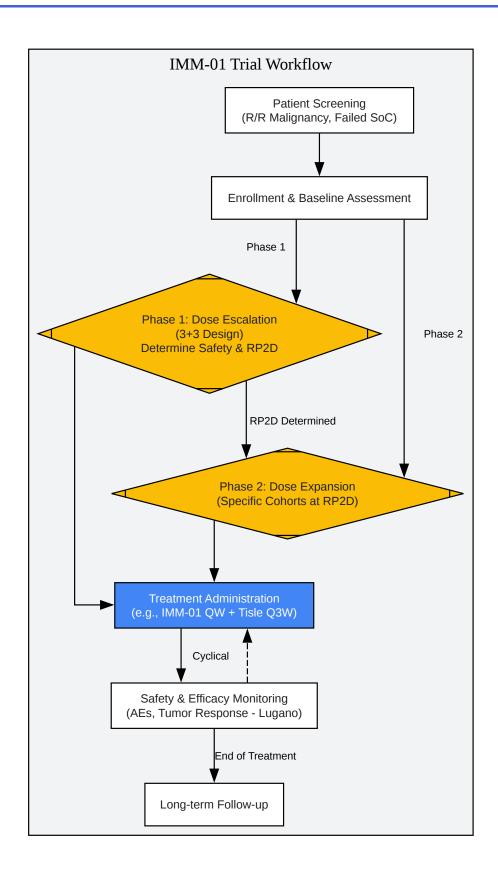
### Validation & Comparative





- Study Design: The initial studies utilized a dose-escalation design (standard 3+3) to determine safety and the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.[1][2][11]
- Patient Population: Enrolled patients had relapsed or refractory disease and had failed previous standard therapies. Specific inclusion criteria required adequate organ function and an ECOG performance status of 0 or 1.[1][11]
- Treatment Administration:
  - IMM-01 Monotherapy (Phase 1): Intravenous infusion weekly in escalating dose cohorts.
     [1]
  - IMM-01 + Tislelizumab (Phase 1b/2): IMM-01 administered intravenously once a week,
     with tislelizumab (200mg) administered once every 3 weeks.[2][4][11]
- Efficacy Assessment: Tumor responses were evaluated based on the Lugano Classification 2014 for lymphomas.[1][4]
- Safety Assessment: Adverse events were graded according to NCI CTCAE v5.0. Doselimiting toxicities (DLTs) were monitored during the dose-escalation phase.[11]





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**Caption:** Generalized experimental workflow for **IMM-01** clinical trials.



#### Conclusion

The preliminary clinical data for **IMM-01**, a SIRPα-Fc fusion protein, demonstrates a favorable safety profile and promising anti-tumor activity in patients with heavily pre-treated relapsed or refractory lymphomas and advanced solid tumors. In R/R classical Hodgkin lymphoma patients who have failed prior anti-PD-1 therapy, the combination of **IMM-01** with tislelizumab shows an objective response rate of 65.6%, which is comparable to the rates seen with standard-of-care agents like pembrolizumab in a broader R/R cHL population.[4][7][8] The unique mechanism of action, targeting the CD47-SIRPα axis to enhance macrophage-led phagocytosis, represents a distinct immunotherapeutic approach. While the data are still early and from small patient cohorts, they suggest that **IMM-01** could offer a meaningful clinical benefit, particularly in populations with high unmet medical needs. Further investigation in larger, randomized trials is warranted to definitively establish its role in the treatment landscape.

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